molecular formula C11H13BrN2 B1446697 5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 1368559-67-4

5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B1446697
CAS No.: 1368559-67-4
M. Wt: 253.14 g/mol
InChI Key: WQHFEZKURYIXRR-UHFFFAOYSA-N
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Description

5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that contains a benzodiazole ring substituted with a bromine atom, a methyl group, and an isopropyl group

Properties

IUPAC Name

5-bromo-2-methyl-1-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7(2)14-8(3)13-10-6-9(12)4-5-11(10)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHFEZKURYIXRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole typically involves the bromination of 2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Products include 5-amino-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole, 5-thio-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole, and 5-alkoxy-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole.

    Oxidation Reactions: Products include 5-bromo-2-formyl-1-(propan-2-yl)-1H-1,3-benzodiazole and 5-bromo-2-carboxy-1-(propan-2-yl)-1H-1,3-benzodiazole.

    Reduction Reactions: Products include 5-bromo-2-methyl-1-(propan-2-yl)-1,3-dihydro-1H-1,3-benzodiazole.

Scientific Research Applications

5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzodiazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole: Lacks the bromine substitution, leading to different reactivity and applications.

    5-chloro-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    5-bromo-2-methyl-1H-1,3-benzodiazole: Lacks the isopropyl group, affecting its steric and electronic properties.

Uniqueness

5-bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct reactivity and binding properties. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

5-Bromo-2-methyl-1-(propan-2-yl)-1H-1,3-benzodiazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

The compound's chemical formula is C13H19N3O4C_{13}H_{19}N_3O_4 with a molecular weight of 281.31 g/mol. Its IUPAC name is 6-methyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid. The structure of the compound can be represented as follows:

PropertyValue
Chemical FormulaC13H19N3O4
Molecular Weight281.31 g/mol
MDL NumberMFCD29046120
PubChem CID91812071

Antimicrobial Activity

Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. A study focusing on various benzodiazole derivatives showed promising results against a range of bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.98 μg/mL, indicating strong antibacterial activity .

Antiviral Potential

Benzodiazole derivatives have also been evaluated for antiviral activity. Compounds containing similar structural motifs have demonstrated efficacy against viruses such as the varicella-zoster virus and cytomegalovirus (CMV). The antiviral activity is often attributed to their ability to inhibit viral replication processes .

Study 1: Antibacterial Activity Assessment

In a comparative study, researchers synthesized various benzodiazole derivatives and assessed their antibacterial properties using standard methods. The study found that certain modifications to the benzodiazole structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using disk diffusion and broth microdilution methods, yielding MIC values that suggest its potential as a lead compound for further development .

Study 2: Antiviral Efficacy

Another research effort focused on the antiviral capabilities of benzodiazole derivatives against several viral pathogens. The study highlighted that compounds with specific substitutions on the benzodiazole ring exhibited superior inhibition of viral replication compared to standard antiviral drugs like ganciclovir. This suggests a mechanism where these compounds could serve as effective antiviral agents through direct interaction with viral components .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of this compound and related compounds:

Activity TypeCompound/DerivativeMIC/IC50Reference
AntibacterialBenzodiazole Derivative0.98 μg/mL against MRSA
AntiviralBenzodiazole DerivativeComparable to ganciclovir
CytotoxicityVarious Benzodiazole DerivativesSignificant antiproliferative

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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